
2-Amino-4-chloro-8-methyl-1,3,9-triazaphenothiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-chloro-8-methyl-1,3,9-triazaphenothiazine is a heterocyclic compound that contains nitrogen, sulfur, and chlorine atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-chloro-8-methyl-1,3,9-triazaphenothiazine typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate intermediates under specific conditions. For example, the condensation of 2-chloro-4-methyl-1,3,5-triazine with 2-aminothiophenol can be carried out in the presence of a base such as sodium hydroxide, followed by cyclization to form the desired triazaphenothiazine ring system .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-chloro-8-methyl-1,3,9-triazaphenothiazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation can produce a sulfoxide or sulfone derivative.
Scientific Research Applications
2-Amino-4-chloro-8-methyl-1,3,9-triazaphenothiazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-4-chloro-8-methyl-1,3,9-triazaphenothiazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA synthesis or inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methoxy-6-methyl-1,3,5-triazine: Similar structure but with a methoxy group instead of a chloro group.
2-Amino-4-chloro-6-methylpyrimidine: Similar structure but with a pyrimidine ring instead of a triazaphenothiazine ring.
Uniqueness
2-Amino-4-chloro-8-methyl-1,3,9-triazaphenothiazine is unique due to its specific arrangement of nitrogen, sulfur, and chlorine atoms within the triazaphenothiazine ring system. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
CAS No. |
63931-11-3 |
|---|---|
Molecular Formula |
C10H8ClN5S |
Molecular Weight |
265.72 g/mol |
IUPAC Name |
7-chloro-13-methyl-9-thia-2,4,6,14-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-5-amine |
InChI |
InChI=1S/C10H8ClN5S/c1-4-2-3-5-8(13-4)15-9-6(17-5)7(11)14-10(12)16-9/h2-3H,1H3,(H3,12,13,14,15,16) |
InChI Key |
FAOJZLLGGFDDAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)SC3=C(N2)N=C(N=C3Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


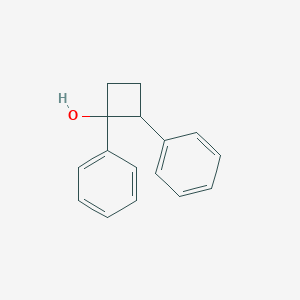
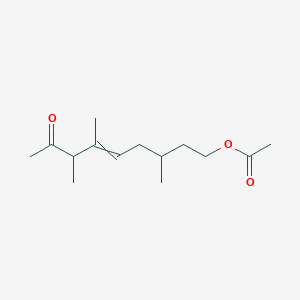
![Trimethyl{[1-(trimethylsilyl)hept-1-yn-3-yl]oxy}silane](/img/structure/B14504021.png)
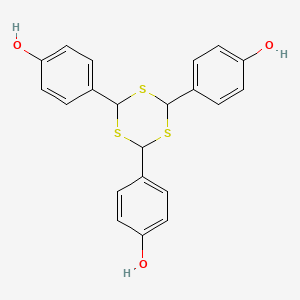

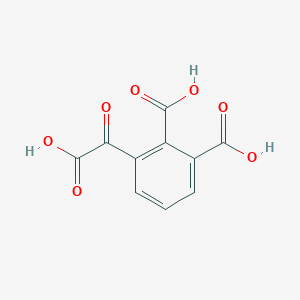
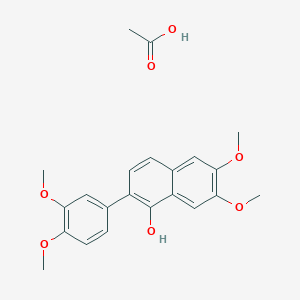
![Dimethyl [3-(1,3-dioxolan-2-yl)-2-oxoheptyl]phosphonate](/img/structure/B14504037.png)
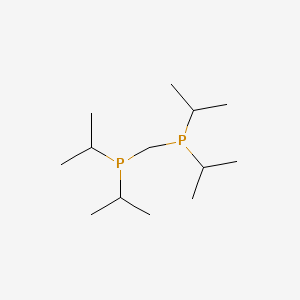
![ethyl-dimethyl-[3-(methylcarbamoyloxy)phenyl]azanium;iodide](/img/structure/B14504048.png)
![9-Chlorooxepino[2,3-B]quinoxaline](/img/structure/B14504052.png)
![7,7,9,9-Tetramethyl-2-pentyl-1-oxa-3,8-diazaspiro[4.5]decan-4-one](/img/structure/B14504066.png)
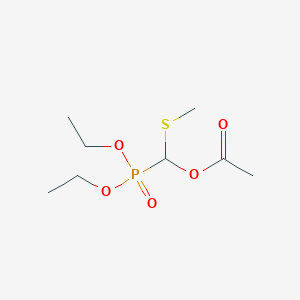
![9-Methyl-4H,5H-pyrano[3,2-c][1]benzopyran-4,5-dione](/img/structure/B14504082.png)
